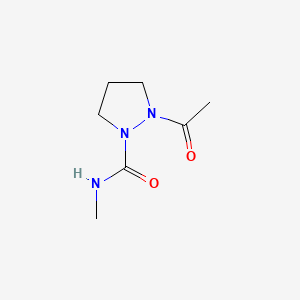
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a tetrahydrofuran ring attached to a propanone group, making it an interesting compound for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) typically involves the reaction of tetrahydrofuran with acetone under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired stereochemistry. The (S)-enantiomer can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanone, 1-(tetrahydro-2-furanyl)-, ®- (9CI)
- 2-Propanone, 1-(tetrahydro-2-furanyl)-, (racemic) (9CI)
Uniqueness
The (S)-enantiomer of 2-Propanone, 1-(tetrahydro-2-furanyl)- is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture. This stereochemistry can influence the compound’s interactions with chiral environments, such as enzymes and receptors, making it valuable for specific applications .
Propriétés
Numéro CAS |
161040-21-7 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-[(2S)-oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m0/s1 |
Clé InChI |
LHYVBWMBMGJLLI-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)C[C@@H]1CCCO1 |
SMILES |
CC(=O)CC1CCCO1 |
SMILES canonique |
CC(=O)CC1CCCO1 |
Synonymes |
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)
![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)
![4,8,11-Triazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B575558.png)
![5-Vinylbenzo[d]isoxazol-3(2H)-one](/img/structure/B575561.png)
